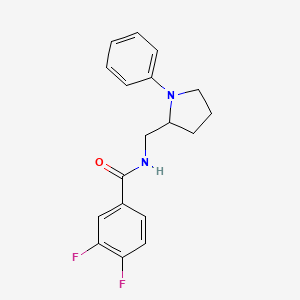

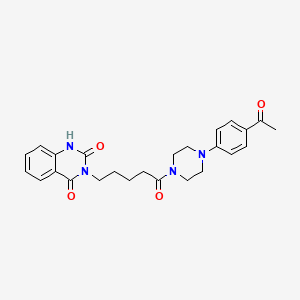

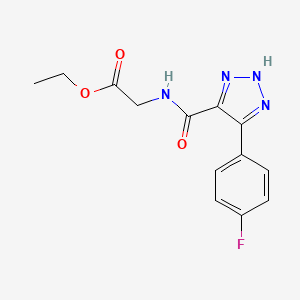

![molecular formula C15H20ClNO2 B3018187 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride CAS No. 1311316-62-7](/img/structure/B3018187.png)

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride" is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in the family of tropane alkaloids known for their diverse biological activities . This compound is a conformationally rigid analogue of 2-aminoadipic acid and proline, which are important in the field of medicinal chemistry due to their presence in various bioactive molecules .

Synthesis Analysis

The synthesis of analogues containing the 8-azabicyclo[3.2.1]octane skeleton often starts from readily available starting materials and involves high-yielding transformations . For instance, the synthesis of a conformationally rigid analogue of 2-aminoadipic acid was achieved from dimethyl rac-2,5-dibromohexanedioate through key steps of alkylation-cyclization . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is crucial for the synthesis of tropane alkaloids, and methodologies have been developed to achieve stereochemical control either in the transformation that generates the bicyclic scaffold or in a desymmetrization process starting from achiral tropinone derivatives .

Molecular Structure Analysis

The molecular structure of derivatives of the 8-azabicyclo[3.2.1]octane scaffold has been studied using techniques such as IR, 1H and 13C NMR spectroscopy, and X-ray diffraction . These studies have revealed preferred conformations for these molecules, such as chair-envelope conformations, and have provided insights into stereoelectronic effects that influence their structure .

Chemical Reactions Analysis

Chemical reactions involving the 8-azabicyclo[3.2.1]octane scaffold include intramolecular hydrogen abstraction reactions promoted by N-radicals in carbohydrates, leading to the synthesis of chiral bicyclic ring systems . Additionally, the synthesis of complex molecules like (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Benzhydryl Ester involves multiple steps such as acylation, oxidation, protection, rearrangement, chlorination, hydrolysis, cyclization, addition, elimination, and methoxylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-azabicyclo[3.2.1]octane derivatives are influenced by their conformation and substituents. For example, the presence of a phenethyl group and a hydroxy group in equatorial positions relative to the piperidine ring affects the molecule's preferred conformation in solution . The pharmacological properties of these compounds, such as their ability to antagonize acetylcholine-induced contraction in guinea pig ileum, have also been studied, providing initial structure-activity relationships .

将来の方向性

作用機序

Target of Action

The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

Similar compounds such as cocaine, which also contain the 8-azabicyclo[321]octane scaffold, are known to block the dopamine transporter protein .

Biochemical Pathways

Related compounds such as cocaine are known to affect the dopamine system . Excessive expression of CREB in the rat brain nucleus accumbens decreases the craving for cocaine and actually promotes aversion to it .

Pharmacokinetics

The molecular weight of a similar compound, 8-benzyl-8-azabicyclo[321]octan-3-one hydrochloride, is 25176 , which may provide some insight into its pharmacokinetic properties.

Result of Action

Related compounds such as cocaine are known to have a significant impact on the dopamine system .

Action Environment

It’s known that the storage temperature for a similar compound, 8-benzyl-8-azabicyclo[321]octan-3-one hydrochloride, should be sealed in dry conditions at 2-8°C .

特性

IUPAC Name |

8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2.ClH/c17-15(18)12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYQDLPUNUNLFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2CC3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

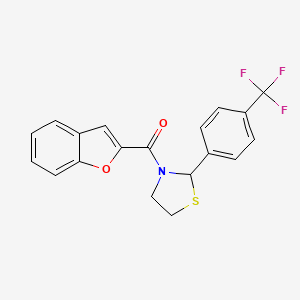

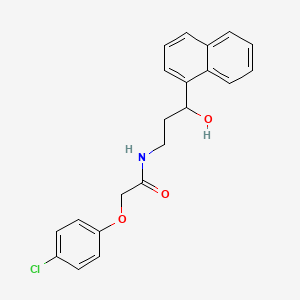

![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)

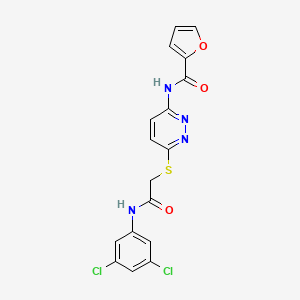

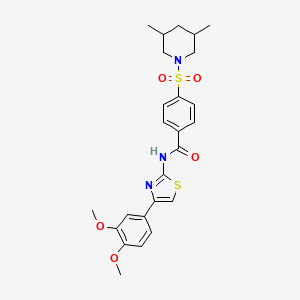

![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B3018122.png)

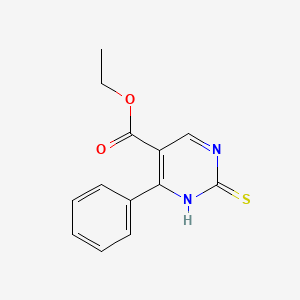

![N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3018126.png)